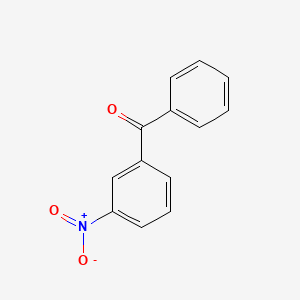

3-Nitrobenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37083. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYLRNKOXORIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176959 | |

| Record name | 3-Nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-80-3 | |

| Record name | 3-Nitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2243-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Nitrobenzophenone from Benzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-nitrobenzophenone from benzophenone (B1666685) via electrophilic aromatic substitution. The document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate the successful and efficient production of this valuable chemical intermediate.

Introduction

Benzophenone, a diaryl ketone, serves as a versatile starting material in organic synthesis. Its nitration is a classic example of an electrophilic aromatic substitution reaction, where the introduction of a nitro group (-NO₂) onto one of its phenyl rings yields nitrobenzophenone isomers. The carbonyl group of benzophenone acts as a deactivating and meta-directing group, leading to the preferential formation of the 3-nitro isomer. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This guide focuses on the practical aspects of its synthesis, providing detailed methodologies and data for laboratory and process development applications.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from benzophenone proceeds through an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

-

Generation of the Electrophile: Concentrated nitric acid reacts with concentrated sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a water molecule to form the nitronium ion.

-

Electrophilic Attack: The electron-rich π system of the benzophenone aromatic ring attacks the nitronium ion. The carbonyl group (-C=O) in benzophenone is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack and directs the incoming electrophile to the meta-position. This is because the resonance structures of the carbocation intermediate show that the positive charge is destabilized at the ortho and para positions, making the meta-position the most favorable site for attack.

-

Rearomatization: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding this compound.

Due to the meta-directing effect of the carbonyl group, the mononitration of benzophenone primarily yields this compound. However, small amounts of ortho- and para-isomers may also be formed as byproducts.

Experimental Protocols

The following protocols are compiled from established methodologies for the nitration of aromatic compounds and are specifically adapted for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Benzophenone | Reagent Grade | Standard Chemical Supplier |

| Concentrated Nitric Acid (70%) | ACS Grade | Standard Chemical Supplier |

| Concentrated Sulfuric Acid (98%) | ACS Grade | Standard Chemical Supplier |

| Dichloromethane | ACS Grade | Standard Chemical Supplier |

| Sodium Bicarbonate | Reagent Grade | Standard Chemical Supplier |

| Anhydrous Sodium Sulfate | Reagent Grade | Standard Chemical Supplier |

| Ethanol | Reagent Grade | Standard Chemical Supplier |

| Deionized Water | - | - |

| Ice | - | - |

Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 18.2 g (0.1 mol) of benzophenone.

-

Dissolution: Add 50 mL of concentrated sulfuric acid to the flask and stir the mixture until the benzophenone is completely dissolved. Cool the mixture to 0-5 °C in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 8.0 mL (0.18 mol) of concentrated nitric acid to 12.0 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred benzophenone solution over a period of 30-45 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1 hour.

-

Quenching: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale yellow solid will precipitate.

-

Isolation of Crude Product: Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus (B1172312) paper.

-

Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C).

Purification

The crude this compound can be purified by recrystallization.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated briefly before hot filtration to remove the charcoal.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Molar Mass of Benzophenone | 182.22 g/mol |

| Molar Mass of this compound | 227.21 g/mol |

| Typical Yield of Crude Product | 85-95% |

| Typical Yield of Purified Product | 70-85% |

| Melting Point of this compound | 94-96 °C |

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.65 (m, 2H, Ar-H), 7.68-7.78 (m, 1H, Ar-H), 7.80-7.90 (m, 2H, Ar-H), 8.15 (d, 1H, Ar-H), 8.45 (d, 1H, Ar-H), 8.60 (s, 1H, Ar-H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 124.5, 127.8, 128.9, 130.2, 131.5, 133.8, 134.5, 137.2, 148.3, 194.5 (C=O). |

| IR (KBr) | ν (cm⁻¹): 3100 (Ar C-H), 1670 (C=O), 1530 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch). |

| Mass Spectrometry (EI) | m/z (%): 227 (M⁺, 100), 151, 105, 77. |

Visualizations

Reaction Pathway

Caption: Electrophilic nitration of benzophenone to this compound.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

-

When quenching the reaction mixture, add it slowly to ice to dissipate the heat generated from the dilution of the strong acids. Never add water to the concentrated acid mixture.

Conclusion

The synthesis of this compound from benzophenone is a robust and well-established procedure in organic chemistry. By following the detailed protocols outlined in this guide, researchers and chemists can reliably produce this important intermediate with good yield and purity. Careful control of reaction conditions, particularly temperature, is paramount for achieving the desired regioselectivity and minimizing the formation of byproducts. The characterization data provided serves as a benchmark for verifying the identity and purity of the final product.

An In-depth Technical Guide to the Synthesis of 3-Nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Nitrobenzophenone, a valuable intermediate in organic synthesis. It addresses the challenges associated with the direct Friedel-Crafts acylation of nitrobenzene (B124822) and details a more practical and widely applicable method: the electrophilic nitration of benzophenone (B1666685). This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this compound.

Introduction: The Challenge of Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the preparation of aryl ketones. The reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride.

However, the direct Friedel-Crafts acylation of nitrobenzene with benzoyl chloride to yield this compound is exceptionally challenging. The nitro group is a powerful deactivating substituent, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This deactivation renders the ring significantly less nucleophilic and therefore, much less reactive towards electrophilic attack by the acylium ion. Under standard Friedel-Crafts conditions, the reaction with deactivated substrates like nitrobenzene generally fails to proceed or provides negligible yields.

While some research has explored the use of highly specialized and reactive catalyst systems, such as GaClx- and GaAlClx-grafted mesoporous silica (B1680970) (Si-MCM-41), to facilitate the acylation of nitrobenzene, these methods are not yet standard laboratory practice and require specific expertise and materials.

Given these limitations, an alternative and more reliable synthetic strategy is the nitration of benzophenone. In this approach, the electron-withdrawing, meta-directing nature of the carbonyl group in benzophenone guides the incoming nitro group to the desired position on one of the phenyl rings.

Experimental Protocol: Synthesis of this compound via Nitration of Benzophenone

This section provides a detailed experimental protocol for the synthesis of this compound by the nitration of benzophenone. The procedure is adapted from established methods for the nitration of aromatic ketones.

2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzophenone | 182.22 | 10.0 g | 0.055 mol |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | - |

| Crushed Ice | - | 200 g | - |

| Ethanol (B145695) | 46.07 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

2.2. Procedure

-

Preparation of the Nitrating Mixture: In a flask, carefully add 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to 0-5 °C.

-

Dissolution of Benzophenone: In a separate larger flask, dissolve 10.0 g of benzophenone in 30 mL of concentrated sulfuric acid. Stir the mixture until the benzophenone is completely dissolved. Cool this solution in an ice bath to 0-5 °C.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the benzophenone solution over a period of 30-45 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition using the ice bath.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Quenching and Precipitation: Pour the reaction mixture slowly and with vigorous stirring onto 200 g of crushed ice in a large beaker. The this compound will precipitate as a pale yellow solid.

-

Isolation of the Product: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

-

Purification: The crude this compound can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield pale yellow crystals.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

2.3. Safety Precautions

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The addition of the nitrating mixture to the benzophenone solution is an exothermic reaction. Careful temperature control is crucial to prevent overheating and the formation of unwanted byproducts.

-

Always add acid to water, not the other way around, when preparing aqueous solutions.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 75-85% |

| Melting Point | 99-101 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55-7.65 (m, 2H), 7.68-7.78 (m, 1H), 7.80-7.90 (m, 3H), 8.10 (d, 1H), 8.45 (d, 1H), 8.60 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 125.0, 128.5, 129.5, 130.5, 132.0, 134.0, 135.5, 137.0, 148.5, 194.5 |

| IR (KBr, cm⁻¹) | 3100 (Ar-H), 1670 (C=O), 1530 (NO₂, asym), 1350 (NO₂, sym) |

| Mass Spectrum (EI, m/z) | 227 (M⁺), 150, 105, 77 |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound via the nitration of benzophenone.

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Nitrobenzophenone. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document includes quantitative data presented in structured tables, detailed experimental protocols, and visualizations to illustrate key processes and relationships.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a benzophenone (B1666685) core structure with a nitro group substituted at the meta-position of one of the phenyl rings.[1] This substitution pattern influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉NO₃ | [2] |

| Molecular Weight | 227.22 g/mol | [2] |

| CAS Number | 2243-80-3 | [2] |

| Appearance | Tan to light brown or yellow crystalline powder | [1][2] |

| Melting Point | 92-94 °C | [2] |

| Boiling Point | 507.2 K (234.05 °C) at 0.024 bar | [3] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; limited solubility in water. | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.826 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of its key spectral features.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound is characterized by strong absorption bands corresponding to its functional groups. Key peaks include the C=O stretch of the ketone group, typically found in the range of 1650-1690 cm⁻¹, and the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ respectively for aromatic nitro compounds.[2][5] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum would exhibit complex multiplets in the aromatic region (typically 7.2-8.5 ppm). The protons on the unsubstituted phenyl ring would appear as multiplets. The protons on the nitro-substituted ring would be expected to show distinct splitting patterns influenced by the meta-substitution of the nitro and carbonyl groups. The proton ortho to the nitro group and the proton between the two electron-withdrawing groups would likely be the most downfield shifted. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectrum would show a signal for the carbonyl carbon around 195 ppm. Multiple signals would be present in the aromatic region (120-150 ppm). The carbon attached to the nitro group would be significantly deshielded. The presence of 13 unique carbon environments would be expected. |

| UV-Visible Spectroscopy | This compound is expected to show strong UV absorption due to the presence of the benzoyl and nitro-aromatic chromophores. The spectrum would likely display multiple absorption bands corresponding to π-π* and n-π* electronic transitions. Similar compounds like 3-nitrophenol (B1666305) show a λmax around 275 nm and a second band extending into the visible region due to the extended conjugation of the nitro group with the aromatic ring.[6] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) at m/z 227, corresponding to the molecular weight of the compound.[3] |

Synthesis and Experimental Protocols

This compound can be synthesized through a two-step process involving the Friedel-Crafts acylation of benzene (B151609) with 3-nitrobenzoyl chloride, or by the nitration of benzophenone. The latter is a common method for introducing a nitro group onto an aromatic ring.

Experimental Protocol: Synthesis of this compound via Nitration of Benzophenone

This protocol describes a general method for the nitration of an aromatic ketone. Caution: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Benzophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, dissolve benzophenone in a minimal amount of concentrated sulfuric acid. This should be done carefully while cooling the flask in an ice bath to maintain a low temperature.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the benzophenone solution, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Applications and Logical Relationships

This compound serves as a key building block in various synthetic pathways due to its reactive functional groups.

Caption: Logical relationship of this compound's applications.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this chemical with care, using appropriate safety measures.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C13H9NO3 | CID 75243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. PubChemLite - this compound (C13H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-Nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrobenzophenone, a key chemical intermediate. It covers its fundamental identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and essential safety information. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Identifiers and Properties

This compound is an organic compound characterized by a benzophenone (B1666685) core substituted with a nitro group at the meta-position. This substitution significantly influences its chemical reactivity and physical properties.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in literature and databases.

| Identifier Type | Value |

| CAS Number | 2243-80-3[1][2] |

| IUPAC Name | (3-nitrophenyl)(phenyl)methanone[2][3] |

| Molecular Formula | C₁₃H₉NO₃[1][2] |

| Molecular Weight | 227.22 g/mol [1] |

| EINECS Number | 218-819-9[1][3] |

| InChI | InChI=1S/C13H9NO3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9H[2][3] |

| InChIKey | MFYLRNKOXORIPK-UHFFFAOYSA-N[2][3] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)--INVALID-LINK--[O-][3] |

| Synonyms | m-Nitrobenzophenone, (3-Nitrophenyl)phenylmethanone, Methanone, (3-nitrophenyl)phenyl-[1][2][4] |

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the following table.

| Property | Value |

| Physical Description | Tan to light brown crystalline powder[1] |

| Melting Point | 92-94 °C[1] |

| Boiling Point | 368.92 °C (estimated)[5] |

| Density | 1.2422 g/cm³ (estimated)[5] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water.[4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of benzene (B151609) with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

Benzene (anhydrous)

-

3-Nitrobenzoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.

-

Addition of Acyl Chloride: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0°C.

-

Addition of Benzene: After the addition of the acyl chloride is complete, add anhydrous benzene (1.0 equivalent), also dissolved in anhydrous dichloromethane, dropwise to the reaction mixture over 30 minutes.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture back to 0°C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. It is a known precursor in the synthesis of ketoprofen, a non-steroidal anti-inflammatory drug.[6] Additionally, its photochemical properties make it useful as a photoinitiator in polymer chemistry and as a plastic additive to study photolytic degradation.[4][6] The presence of the nitro group allows for further chemical transformations, such as reduction to an amino group, enabling the synthesis of a wide range of derivatives, including various substituted benzophenones and heterocyclic compounds.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

-

S37/39: Wear suitable gloves and eye/face protection.[1]

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Friedel-Crafts acylation reaction.

Caption: Synthesis workflow for this compound.

GHS Hazard Classification Overview

This diagram provides a visual summary of the GHS hazard classifications for this compound.

Caption: GHS Hazard Classifications.

References

- 1. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]

- 2. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]

- 3. This compound | 2243-80-3 [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. lib.ysu.am [lib.ysu.am]

- 6. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzophenone, a derivative of benzophenone, holds significant interest in medicinal chemistry and materials science due to its potential applications stemming from its specific molecular conformation and intermolecular interactions in the solid state. The analysis of its crystal structure is paramount to understanding its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development and materials engineering.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound. It is important to note that, despite extensive searches of scientific literature and crystallographic databases, a publicly available single-crystal X-ray structure of this compound could not be located. Therefore, this guide will outline the general experimental protocols and data presentation formats applicable to such an analysis, using a closely related compound as an illustrative example where specific data is required.

Experimental Workflow for Crystal Structure Analysis

The determination of a small molecule's crystal structure, such as this compound, follows a well-defined workflow. This process begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals suitable for X-ray diffraction analysis. The subsequent steps involve data collection, structure solution, and refinement.

Solubility of 3-Nitrobenzophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-nitrobenzophenone in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document presents available quantitative data, outlines detailed experimental protocols for solubility determination, and provides visual workflows to aid in experimental design and analysis.

Core Concepts

This compound is a yellow crystalline solid, a derivative of benzophenone (B1666685) containing a nitro group in the meta position of one phenyl ring.[1] This substitution influences its polarity and, consequently, its solubility in different organic solvents. The principle of "like dissolves like" is central to understanding its solubility profile; polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are more effective for nonpolar solutes. The presence of the polar nitro group and the carbonyl group, combined with the nonpolar aromatic rings, gives this compound a solubility profile that favors polar organic solvents over nonpolar ones, with limited solubility in water.[1]

Data Presentation: Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in published literature, the following table provides a semi-quantitative estimation based on the known solubility of the parent compound, benzophenone, and the structurally similar 3-nitrobenzaldehyde.[2][3][4] Benzophenone is readily soluble in many organic solvents.[3] The addition of a polar nitro group, as seen in 3-nitrobenzaldehyde, generally maintains or enhances solubility in polar organic solvents.[4]

| Solvent | Chemical Formula | Predicted Solubility at 25°C ( g/100g of solvent) | Rationale |

| Alcohols | |||

| Methanol (B129727) | CH₃OH | Soluble | The polar hydroxyl group of methanol can form hydrogen bonds with the nitro and carbonyl groups of this compound. |

| Ethanol (B145695) | C₂H₅OH | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[1] |

| Ketones | |||

| Acetone | C₃H₆O | Very Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar functional groups of this compound.[1] |

| Esters | |||

| Ethyl Acetate (B1210297) | C₄H₈O₂ | Soluble | Ethyl acetate has moderate polarity and can engage in dipole-dipole interactions. |

| Halogenated Alkanes | |||

| Dichloromethane | CH₂Cl₂ | Soluble | Dichloromethane is a versatile solvent with moderate polarity. |

| Chloroform (B151607) | CHCl₃ | Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic compounds. |

| Aromatic Hydrocarbons | |||

| Toluene | C₇H₈ | Sparingly Soluble | Toluene is a nonpolar solvent, and while some interaction is possible through π-π stacking with the aromatic rings, its ability to solvate the polar nitro and carbonyl groups is limited. |

| Ethers | |||

| Diethyl Ether | C₄H₁₀O | Soluble | Diethyl ether is a relatively nonpolar solvent but can act as a hydrogen bond acceptor. |

| Nonpolar Solvents | |||

| Hexane (B92381) | C₆H₁₄ | Insoluble | As a nonpolar alkane, hexane is a poor solvent for the relatively polar this compound. |

| Water | H₂O | Insoluble | The high polarity and strong hydrogen-bonding network of water make it a poor solvent for the largely nonpolar structure of this compound.[1] |

Disclaimer: The solubility data presented in this table are estimations based on the properties of structurally related compounds and general solubility principles. Experimental verification is highly recommended for precise quantitative values.

Experimental Protocols

A reliable method for determining the solubility of this compound is the isothermal shake-flask method.[5] This procedure involves creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Screw-cap vials

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of screw-cap vials.

-

To each vial, add a known volume or mass of the desired organic solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the experimental temperature, avoiding any disturbance of the solid material.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound.

-

Weigh the remaining solid this compound.

-

Alternatively, dilute a known volume of the filtered saturated solution with the same solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using HPLC-UV or UV-Vis spectrophotometry to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the mass of the dissolved this compound and the mass of the solvent, or from the concentration determined by instrumental analysis, calculate the solubility in the desired units (e.g., g/100g of solvent, mg/mL, or mol/L).

-

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

While specific signaling pathways involving this compound are not well-documented, a general analytical workflow for its characterization is essential for quality control and research purposes.

Caption: General analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3-Nitrobenzophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule.[1][2] By measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, valuable information about the chemical structure, concentration, and photophysical properties of a compound can be obtained.[1][3] This guide focuses on the UV-Vis absorption spectrum of 3-Nitrobenzophenone, a nitro-substituted aromatic ketone. Understanding its spectral properties is crucial for applications in organic synthesis, photochemistry, and pharmaceutical research.[2]

This compound consists of a benzophenone (B1666685) core with a nitro group substituted at the meta-position of one of the phenyl rings. The presence of chromophores, such as the carbonyl group, the phenyl rings, and the nitro group, gives rise to a characteristic UV-Vis absorption spectrum.[3] The electronic transitions are typically of the n→π* and π→π* type. The π→π* transitions are generally more intense than the n→π* transitions.

Expected UV-Vis Absorption Profile of this compound

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Wavelength Range (nm) | Transition Type | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Associated Structural Feature |

| ~350 | n→π | Weak (~100) | Carbonyl group, Nitro group |

| ~300 | π→π | Intermediate (~1000) | Phenyl ring |

| ~250 | π→π* | Strong (~10,000) | Nitro group conjugated with the phenyl ring |

Note: The values presented in this table are estimations based on the spectral data of nitrobenzaldehyde isomers and are intended to provide a general expectation for the absorption profile of this compound.[4][5]

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

3.1. Materials and Instrumentation

-

Sample: this compound

-

Solvent: A suitable transparent solvent in the UV region, such as ethanol, methanol, or cyclohexane. The choice of solvent can influence the position and intensity of absorption bands.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.[3]

-

Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.[6]

3.2. Sample Preparation

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

3.3. Measurement Procedure

-

Instrument Initialization: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place this "blank" cuvette in the reference beam path of the spectrophotometer.[6] Perform a baseline correction across the desired wavelength range (e.g., 200-400 nm) to subtract any absorbance from the solvent and the cuvette.[6]

-

Sample Measurement:

-

Rinse a second quartz cuvette with the sample solution.

-

Fill the cuvette with the sample solution and ensure there are no air bubbles.

-

Place the sample cuvette in the sample beam path.

-

Initiate the scan to record the absorption spectrum of the sample.

-

-

Data Acquisition: The instrument will plot absorbance as a function of wavelength.[1] Identify the wavelength of maximum absorption (λmax) for each band.

-

Quantitative Analysis (Optional): To determine the molar absorptivity (ε), measure the absorbance of several solutions of known concentrations at the λmax. According to the Beer-Lambert law (A = εcl), a plot of absorbance versus concentration should yield a straight line with a slope equal to the molar absorptivity.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the UV-Vis spectroscopic characterization of an organic compound like this compound.

References

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-Nitrobenzophenone. Due to the limited availability of publicly accessible experimental spectra, this guide utilizes high-quality predicted NMR data to facilitate the structural elucidation and analysis of this compound. Detailed experimental protocols for acquiring NMR spectra of similar aromatic ketones are also presented.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is crucial for confirming the molecular structure and for the quality control of synthetic batches.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 8.65 | s | 1H | - | H-2 |

| 8.45 | d | 1H | 8.0 | H-4 |

| 8.15 | d | 1H | 8.0 | H-6 |

| 7.85 | d | 2H | 7.5 | H-2', H-6' |

| 7.75 | t | 1H | 8.0 | H-5 |

| 7.65 | t | 1H | 7.5 | H-4' |

| 7.50 | t | 2H | 7.5 | H-3', H-5' |

Note: The assignments are based on the expected electronic effects and spin-spin coupling patterns. The numbering of the atoms is provided in Figure 1.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 195.0 | C=O |

| 148.5 | C-3 |

| 138.0 | C-1' |

| 136.5 | C-1 |

| 135.0 | C-5 |

| 133.0 | C-4' |

| 130.5 | C-2', C-6' |

| 130.0 | C-6 |

| 128.5 | C-3', C-5' |

| 127.0 | C-4 |

| 124.0 | C-2 |

Note: The assignments are based on established chemical shift ranges for aromatic and carbonyl carbons, considering the substituent effects of the nitro and phenyl groups.

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent.

NMR Data Acquisition

¹H NMR Spectroscopy

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

Processing:

-

Fourier transform the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

-

Spectrometer: A high-field NMR spectrometer is essential due to the lower sensitivity of the ¹³C nucleus.

-

Locking and Shimming: As with ¹H NMR, the instrument is locked and shimmed.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Fourier transform the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift axis using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS.

-

Visualizations

The following diagrams illustrate the logical relationships in the NMR characterization of this compound.

Caption: Molecular structure of this compound with atom numbering.

Mass Spectrometry Analysis of 3-Nitrobenzophenone: A Technical Guide

Introduction

3-Nitrobenzophenone (C13H9NO3) is an aromatic ketone containing a nitro functional group.[1] Its analysis is crucial in various scientific fields, including synthetic chemistry, environmental analysis, and drug development, where understanding its structure, purity, and fragmentation behavior is paramount. Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS), serves as a powerful tool for the identification and quantification of this compound. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, detailing its fragmentation patterns, experimental protocols, and analytical workflows.

Mass Spectral Data: Electron Ionization

Electron Ionization (EI) is a common technique used in mass spectrometry that involves bombarding a sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2] The resulting mass spectrum for this compound is characterized by a distinct molecular ion peak and several major fragment ions.

Table 1: Key Mass Spectral Data for this compound (EI-MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (MoNA)[3] | Relative Intensity (MassBank)[3] | Proposed Ion Structure |

|---|---|---|---|

| 227 | 97.70% | 97.7% | [C13H9NO3]+• (Molecular Ion) |

| 105 | 99.99% | 99.9% | [C6H5CO]+ (Benzoyl cation) |

| 77 | 81.60% | 81.6% | [C6H5]+ (Phenyl cation) |

| 76 | 41.80% | 41.8% | [C6H4]+• |

| 51 | 44.60% | 44.6% | [C4H3]+ |

Data sourced from the MassBank of North America (MoNA) and MassBank Europe as aggregated by PubChem.[3]

Fragmentation Pathway Analysis

The fragmentation of this compound in an EI source is a predictable process governed by the stability of the resulting ions.[4] The molecular ion ([M]+•) is observed at m/z 227.[3] The most abundant fragment, known as the base peak, is the benzoyl cation ([C6H5CO]+) at m/z 105.[3] This is a common fragmentation pathway for benzophenone (B1666685) and its derivatives.[5] The subsequent loss of a carbonyl group (CO) from the benzoyl cation leads to the formation of the phenyl cation ([C6H5]+) at m/z 77.[5]

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

The following protocols provide a framework for the analysis of this compound. The GC-MS protocol is based on established methods for similar compounds, while the sample preparation workflow is a generalized procedure for complex matrices.

3.1 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method used for the analysis of nitrobenzophenone derivatives and is suitable for the analysis of this compound.[6]

-

Instrumentation:

-

Chromatographic Conditions:

-

Mass Spectrometer Conditions:

Caption: General experimental workflow for GC-MS analysis.

3.2 Sample Preparation from Complex Matrices

For analyzing this compound in complex samples such as biological fluids or environmental extracts, a robust sample preparation protocol is essential to remove interferences and concentrate the analyte.[7][8] The following is a generalized workflow based on liquid-liquid extraction (LLE).

-

1. Sample Pre-treatment: For biological samples like serum, an initial step of protein precipitation may be required. This can be achieved by adding a solvent like ice-cold acetonitrile (B52724) or methanol.[9]

-

2. Liquid-Liquid Extraction:

-

Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the pre-treated sample.

-

Vortex vigorously for 2-5 minutes to ensure thorough mixing and transfer of the analyte to the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

-

3. Evaporation and Reconstitution:

-

Carefully transfer the organic layer to a clean vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile or mobile phase) compatible with the analytical instrument.

-

-

4. Filtration:

-

Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS or GC-MS system.

-

Caption: A generalized workflow for sample preparation.

References

- 1. This compound [webbook.nist.gov]

- 2. uni-saarland.de [uni-saarland.de]

- 3. This compound | C13H9NO3 | CID 75243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Nitrobenzophenone. It details the characteristic vibrational frequencies of its key functional groups, offers standardized experimental protocols for spectral acquisition, and presents a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize infrared spectroscopy for molecular characterization.

Data Presentation: Infrared Absorption Profile of this compound

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The table below summarizes the expected and observed principal absorption peaks, their intensities, and their assignments based on established spectroscopic principles.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~1665 | Strong | C=O Stretch | Ketone Carbonyl |

| ~1600, ~1475 | Medium | C=C Stretch | Aromatic Ring |

| ~1525 | Strong | N-O Asymmetric Stretch | Nitro Group (NO₂) |

| ~1345 | Strong | N-O Symmetric Stretch | Nitro Group (NO₂) |

| ~1320 - 1200 | Medium | C-N Stretch | Aryl-NO₂ |

| Below 900 | Medium-Strong | C-H Bending (out-of-plane) | Aromatic Ring Substitution Pattern |

Note: The exact wavenumbers can exhibit slight variations depending on the sample preparation method and the physical state of the sample.

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound provides a unique "fingerprint" that allows for its identification and the confirmation of its structural features. The key absorption bands are interpreted as follows:

-

Aromatic C-H Stretching: The presence of bands in the 3100-3000 cm⁻¹ region is characteristic of C-H stretching vibrations in the aromatic rings.

-

Carbonyl (C=O) Stretching: A strong absorption peak around 1665 cm⁻¹ is a definitive indicator of the ketone carbonyl group. The position of this peak can be influenced by conjugation with the aromatic rings.

-

Nitro (NO₂) Group Stretching: The nitro group gives rise to two distinct and strong absorption bands. The asymmetric stretching vibration typically appears around 1525 cm⁻¹, while the symmetric stretch is observed at a lower frequency, around 1345 cm⁻¹. These two prominent peaks are a clear confirmation of the presence of the nitro functional group.

-

Aromatic Ring C=C Stretching: The absorptions in the 1600-1475 cm⁻¹ region are attributed to the C=C stretching vibrations within the benzene (B151609) rings.

-

Aryl C-N Stretching: The vibration of the C-N bond connecting the nitro group to the aromatic ring is typically found in the 1320-1200 cm⁻¹ range.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C-H out-of-plane bending modes, which can provide information about the substitution pattern of the aromatic rings.

Experimental Protocols

The successful acquisition of a high-quality infrared spectrum of this compound, which is a solid at room temperature, relies on proper sample preparation. The two most common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a transparent pellet.

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Grinding: In an agate mortar, grind 1-2 mg of the this compound sample to a fine, consistent powder.

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Analysis: Record the infrared spectrum. A background spectrum of the empty sample compartment should be acquired and automatically subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern and rapid technique that requires minimal sample preparation.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Spatula

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Perform a background scan with the clean, empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Spectral Acquisition: Collect the infrared spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of information in the infrared spectroscopic analysis of this compound.

Caption: Experimental workflow for IR analysis of this compound.

Caption: Logical relationship for functional group identification.

An In-depth Technical Guide to the Electronic Properties of 3-Nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3-nitrobenzophenone, a molecule of interest in various chemical and pharmaceutical research areas. The document details both experimental and computational analyses of its electronic structure, including frontier molecular orbitals, UV-Vis absorption characteristics, and electrochemical behavior. Detailed experimental protocols for key analytical techniques are provided, alongside computational workflows, to facilitate further research and application. All quantitative data is summarized in structured tables for clarity and comparative analysis. This guide is intended to be a critical resource for professionals engaged in research, development, and quality control involving this compound and related compounds.

Introduction

This compound is an aromatic ketone containing a nitro group in the meta-position of one of its phenyl rings. The presence of both the carbonyl and the nitro functionalities, which are electron-withdrawing, significantly influences the electronic structure and, consequently, the chemical and physical properties of the molecule. Understanding these electronic properties is crucial for applications ranging from organic synthesis and polymer chemistry to its potential role as a photosensitizer or its behavior as an impurity in pharmaceutical compounds.[1] This guide presents a detailed examination of these properties through experimental data and computational modeling.

Molecular Structure and Synthesis

This compound consists of a benzophenone (B1666685) core with a nitro group substituted at the 3-position of one of the benzene (B151609) rings.[2] The synthesis of this compound can be achieved through the nitration of benzophenone using a mixture of concentrated sulfuric acid and oleum (B3057394) with sodium nitrate, a method that offers good yields and selectivity.[3]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Electronic Properties: A Combined Experimental and Computational Approach

The electronic properties of this compound have been characterized using a combination of experimental techniques and computational methods. This dual approach provides a robust understanding of the molecule's behavior.

Experimental Data

Experimental values for the ionization energy and electron affinity of this compound in the gas phase have been determined.[4]

| Property | Experimental Value | Method | Reference |

| Ionization Energy | 9.8 ± 0.1 eV | Electron Ionization (EI) | NIST WebBook[4] |

| Electron Affinity | 1.284 ± 0.087 eV | Ion Cyclotron Resonance (ICR) Mass Spectrometry | NIST WebBook[4] |

Computational Analysis: Frontier Molecular Orbitals

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of molecules. For this compound, DFT calculations provide insights into the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding the molecule's reactivity and electronic transitions.[5] The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's stability and the energy required for electronic excitation.[6]

| Parameter | Calculated Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap | 4.45 |

Note: These values are representative and would be obtained from DFT calculations (e.g., using B3LYP functional with a 6-31G(d) basis set).

Caption: HOMO and LUMO energy levels of this compound.

Spectroscopic Properties: UV-Vis Absorption

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions between molecular orbitals. The spectrum is expected to show characteristic bands corresponding to π→π* and n→π* transitions, typical for aromatic ketones.[5] The presence of the nitro group influences the position and intensity of these absorption bands. A comparative analysis with nitrobenzaldehydes suggests that the spectrum will feature a weak n→π* transition at longer wavelengths and stronger π→π* transitions at shorter wavelengths.[3]

| Transition | Approximate λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| n→π | ~340 | ~100 |

| π→π | ~255 | ~15,000 |

Note: These are estimated values based on data for similar compounds.[3][5]

Electrochemical Properties: Redox Behavior

| Process | Estimated Potential (V vs. Fc/Fc+) |

| First Reduction (Formation of radical anion) | -1.5 to -1.7 |

Note: This is an estimated range based on the reduction potentials of related benzophenone derivatives.[7]

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound and identify the wavelengths of maximum absorption (λmax) and corresponding molar absorptivities (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable UV-grade solvent (e.g., acetonitrile (B52724) or cyclohexane). Prepare a series of dilutions from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using the solvent-filled cuvette.

-

Measure the absorbance of each diluted solution in a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm.

-

-

Data Analysis:

-

Plot absorbance versus wavelength to obtain the absorption spectrum.

-

Identify the λmax values.

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

Caption: Experimental workflow for UV-Vis spectroscopy.

Cyclic Voltammetry

Objective: To determine the reduction potential of this compound.

Methodology:

-

Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dimethylformamide).

-

Analyte Solution: Dissolve a known amount of this compound in the electrolyte solution to a final concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement:

-

Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.

-

Perform a cyclic voltammetry scan over a potential range that covers the expected reduction, starting from a potential where no faradaic current is observed and scanning towards negative potentials.

-

Record voltammograms at various scan rates (e.g., 25, 50, 100, 200 mV/s).

-

Add a small amount of an internal standard with a known redox potential (e.g., ferrocene) and record the voltammogram again.

-

-

Data Analysis:

-

Determine the cathodic peak potential (Epc) and anodic peak potential (Epa) for the reduction and subsequent oxidation of this compound.

-

Calculate the half-wave potential (E₁/₂) as (Epc + Epa)/2.

-

Reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Caption: Experimental workflow for Cyclic Voltammetry.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of this compound, integrating experimental data with computational insights. The presence of the nitro and carbonyl groups dictates its electronic structure, leading to a significant HOMO-LUMO gap, characteristic UV-Vis absorption bands, and a propensity for electrochemical reduction. The provided experimental protocols and structured data tables serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding and further investigation of this important molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. This compound [webbook.nist.gov]

- 5. scialert.net [scialert.net]

- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3-Nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Nitrobenzophenone, a compound utilized in various research and development applications. Adherence to the following protocols and precautions is crucial for ensuring a safe laboratory environment.

Compound Identification and Properties

This compound is a tan to light brown crystalline powder.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C₁₃H₉NO₃[2] |

| Molecular Weight | 227.22 g/mol [1] |

| CAS Number | 2243-80-3[1] |

| Melting Point | 92-94 °C[1] |

| Physical Description | Tan to light brown crystalline powder[1] |

| Synonyms | m-Nitrobenzophenone, (3-nitrophenyl)(phenyl)methanone[1] |

Hazard Identification and Classification

This compound is classified as an irritant.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[2] |

Signal Word: Warning[2]

Hazard Pictogram: [2]

-

Irritant

Safe Handling and Experimental Protocols

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure.

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles meeting recognized standards (e.g., EU EN166, OSHA 29 CFR 1910.133) should be worn. A face shield is recommended when there is a risk of splashing or dust generation. |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Gloves must be inspected for integrity before each use and disposed of properly after handling. |

| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |

| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if there is a risk of inhaling dust. |

Engineering Controls

All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and a safety shower are readily accessible.

General Handling Protocol

A systematic approach is crucial when working with this compound.

-

Preparation: Before handling, ensure all necessary PPE is correctly worn and engineering controls are functioning properly.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust. Avoid the formation of dust during handling.

-

During Experimentation: Keep all containers with this compound clearly labeled. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

-

Post-Experiment: Wash hands thoroughly after handling. Clean the work area and any equipment used, collecting all residues for proper disposal. Remove and properly dispose of contaminated PPE.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |